molecular formula C9H21N3O B1385884 3-(Dipropylamino)propanohydrazide CAS No. 90795-57-6

3-(Dipropylamino)propanohydrazide

Cat. No. B1385884
CAS RN: 90795-57-6
M. Wt: 187.28 g/mol
InChI Key: TWCAQEDIEJTCQP-UHFFFAOYSA-N
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Description

3-(Dipropylamino)propanohydrazide, commonly known as DPAHP, is a chemical compound that has been extensively studied in various fields of research. It has a molecular formula of C9H21N3O and an average mass of 187.283 Da .


Molecular Structure Analysis

The molecular structure of 3-(Dipropylamino)propanohydrazide consists of 9 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure and arrangement of these atoms could not be found in the search results.


Physical And Chemical Properties Analysis

3-(Dipropylamino)propanohydrazide has a molecular weight of 187.28 g/mol. Other physical and chemical properties like melting point, boiling point, density, and toxicity information could not be found in the search results .

Safety And Hazards

The safety data sheet for 3-(Dipropylamino)propanohydrazide indicates that it may cause an allergic skin reaction and serious eye irritation .

properties

IUPAC Name

3-(dipropylamino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O/c1-3-6-12(7-4-2)8-5-9(13)11-10/h3-8,10H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCAQEDIEJTCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dipropylamino)propanohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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